7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
CAS No.: 129790-08-5
Cat. No.: VC21285478
Molecular Formula: C12H16BrN
Molecular Weight: 254.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129790-08-5 |
|---|---|
| Molecular Formula | C12H16BrN |
| Molecular Weight | 254.17 g/mol |
| IUPAC Name | 7-bromo-1,4,4-trimethyl-2,3-dihydroquinoline |
| Standard InChI | InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-8-9(13)4-5-10(11)12/h4-5,8H,6-7H2,1-3H3 |
| Standard InChI Key | RLEQNPQAMRXNPT-UHFFFAOYSA-N |
| SMILES | CC1(CCN(C2=C1C=CC(=C2)Br)C)C |
| Canonical SMILES | CC1(CCN(C2=C1C=CC(=C2)Br)C)C |
Introduction
Chemical Structure and Properties
Molecular Identity
7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline belongs to the tetrahydroquinoline family of heterocyclic compounds. It features a bromine atom at the 7-position of the aromatic ring and three methyl groups: one at the nitrogen position (position 1) and two at position 4. This structure bears similarity to other brominated tetrahydroquinolines that have demonstrated various biological activities.
The molecular formula of this compound would be C₁₂H₁₆BrN, with an expected molecular weight of approximately 254.17 g/mol, similar to its 6-bromo isomer. The compound's structure contains a partially hydrogenated quinoline core with specific substitution patterns that likely influence its chemical reactivity and biological properties.
Physical and Chemical Characteristics
Based on the properties of similar compounds, 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline would likely exhibit the following physical and chemical characteristics:
| Property | Expected Value | Basis |
|---|---|---|
| Physical State | Solid at room temperature | Based on similar tetrahydroquinoline derivatives |
| Solubility | Soluble in organic solvents, insoluble in water | Based on lipophilic nature and similar compounds |
| Melting Point | 30-40°C (estimated) | Extrapolated from similar brominated derivatives |
| Boiling Point | Not determined | Would likely decompose before boiling |
| Molecular Weight | 254.17 g/mol | Calculated from molecular formula C₁₂H₁₆BrN |
The presence of the bromine atom at position 7 would likely influence the electron distribution within the aromatic ring, potentially affecting the compound's reactivity compared to non-brominated analogs or those with bromine at different positions.
Synthetic Pathways and Preparation
Theoretical Synthetic Routes
The synthesis of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline would likely follow pathways similar to those used for related brominated tetrahydroquinolines. Potential synthetic routes might include:
-
Direct bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline using brominating agents such as N-bromosuccinimide (NBS) or bromine in appropriate solvents, with conditions optimized for regioselective bromination at the 7-position.
-
Construction of the tetrahydroquinoline scaffold with the bromine already incorporated at the desired position, followed by methylation steps.
Similar brominated derivatives like 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline are typically synthesized through bromination of the parent compound using bromine or bromine-containing reagents under carefully controlled conditions to ensure selective bromination at the desired position.
Purification and Characterization
Purification of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline would likely involve techniques such as:
-
Column chromatography using appropriate solvent systems
-
Recrystallization from suitable organic solvents
-
Preparative HPLC for high-purity requirements
Characterization would typically employ standard analytical methods including:
-
NMR spectroscopy (¹H and ¹³C)
-
Mass spectrometry
-
Infrared spectroscopy
-
Elemental analysis
Chemical Reactivity and Reactions
Typical Reaction Patterns
7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline would be expected to participate in various chemical reactions, primarily involving:
-
Substitution reactions at the bromine position through coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings)
-
Functionalization of the nitrogen via N-alkylation or acylation reactions
-
Oxidation reactions potentially leading to quinoline derivatives
-
Reduction reactions affecting the aromatic system
The bromine at position 7 serves as an excellent handle for further chemical modifications, making this compound potentially valuable as a synthetic intermediate. Based on similar compounds, the following reaction types would be anticipated:
| Reaction Type | Expected Conditions | Potential Products |
|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid, base | 7-Aryl substituted derivatives |
| Nucleophilic Substitution | Nucleophiles (amines, thiols), polar solvents | 7-Amino or 7-thiol derivatives |
| Oxidation | Oxidizing agents (KMnO₄, CrO₃) | Oxidized quinoline derivatives |
| Reduction | Reducing agents (LiAlH₄, NaBH₄) | Reduced derivatives |
Structure-Reactivity Relationships
The position of the bromine atom at C-7 versus C-6 (as in the related compound 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline) would likely influence the reactivity profile. The electronic effects of the bromine substituent at position 7 would differ from those at position 6 due to changes in the electron distribution within the aromatic system. This positional variation could affect:
Biological Activity and Applications
Structure-Activity Relationships
The specific positioning of substituents in 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline would likely influence its biological activity profile compared to related compounds. The 7-bromo substitution pattern might confer different binding characteristics with biological targets compared to 6-bromo analogs.
The tetrahydroquinoline scaffold itself is known to be present in numerous biologically active compounds, with the degree and position of substitution strongly influencing activity. The 1,4,4-trimethyl substitution pattern, combined with the bromine at position 7, would create a unique electronic and steric environment that could translate to distinct biological properties.
| Structural Feature | Potential Biological Implication |
|---|---|
| 7-Bromo substitution | May influence binding to specific protein pockets; potential for bioactivation |
| N-methyl group | Can affect blood-brain barrier permeability and interaction with CNS targets |
| Gem-dimethyl at C-4 | Provides conformational rigidity; may enhance binding specificity |
| Partially hydrogenated quinoline core | Creates a balance between flexibility and rigidity for target binding |
Comparative Analysis with Related Compounds
Structural Analogues
Comparing 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline with structurally related compounds provides insights into the potential effect of structural variations:
Functional Significance of Structural Variations
The position of the bromine atom (6 vs. 7) in these tetrahydroquinoline derivatives can significantly impact their:
-
Electronic properties and reactivity
-
Three-dimensional structure and conformational preferences
-
Binding affinity to biological targets
-
Metabolic stability and pharmacokinetic profile
The N-methyl group present in 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (versus unmethylated variants) would likely enhance lipophilicity and potentially affect central nervous system penetration. The gem-dimethyl group at position 4 provides conformational restriction that could enhance selectivity for certain biological targets.
Research Methods and Analytical Techniques
Identification and Characterization Methods
Several analytical techniques would be employed for the identification and characterization of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show characteristic signals for the aromatic protons, N-methyl group, and the gem-dimethyl groups
-
¹³C-NMR would confirm carbon environments, with the C-Br bond showing a characteristic chemical shift
-
-
Mass Spectrometry:
-
Would display a characteristic isotopic pattern due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br)
-
Fragmentation patterns would provide structural confirmation
-
-
Infrared Spectroscopy:
-
Would show characteristic absorption bands for the aromatic C-H, aliphatic C-H, and C-N bonds
-
The C-Br bond would produce a distinctive absorption band
-
-
X-ray Crystallography:
-
Would provide definitive evidence of the three-dimensional structure and substitution pattern
-
Future Research Directions
Synthesis Optimization
Future research could focus on developing efficient and regioselective methods for synthesizing 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, particularly:
-
Green chemistry approaches with reduced environmental impact
-
Catalytic methods for regioselective bromination
-
Flow chemistry processes for improved scalability and yield
Biological Evaluation
Comprehensive biological screening of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline would be valuable to:
-
Evaluate antimicrobial efficacy against a panel of pathogens
-
Assess potential anticancer activity through cell proliferation assays
-
Investigate neurological effects through receptor binding studies
-
Explore other potential therapeutic applications based on the tetrahydroquinoline scaffold
Medicinal Chemistry Applications
The compound could serve as a starting point for medicinal chemistry programs aimed at:
-
Developing structure-activity relationships through systematic modification
-
Creating focused libraries of derivatives with enhanced biological profiles
-
Exploring the effect of the 7-bromo substitution on drug-like properties
-
Investigating potential as a chemical probe for biological systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume